molecular formula C16H23NO4 B2849918 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide CAS No. 2195937-40-5

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide

Katalognummer B2849918
CAS-Nummer: 2195937-40-5
Molekulargewicht: 293.363
InChI-Schlüssel: HLWGDVUXFLOVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the JAK family of enzymes, which are involved in the signaling pathways that regulate the immune system. Inhibition of TYK2 has been shown to be effective in treating a number of autoimmune diseases, including psoriasis and inflammatory bowel disease.

Wirkmechanismus

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways that regulate the immune system. Specifically, TYK2 is involved in the signaling pathways that activate the JAK-STAT pathway, which plays a critical role in the development of autoimmune diseases. By inhibiting TYK2, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is able to reduce the activity of the JAK-STAT pathway and thereby reduce inflammation and other immune-related symptoms.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in a wide range of diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is that it is a highly specific inhibitor of TYK2, which means that it is unlikely to have off-target effects. This makes it a valuable tool for studying the role of TYK2 in various diseases. However, one limitation of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

Zukünftige Richtungen

There are a number of potential future directions for research on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide. One area of interest is the development of combination therapies that target multiple enzymes in the JAK-STAT pathway. Another area of interest is the development of more potent and selective inhibitors of TYK2. Finally, there is interest in exploring the potential of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide as a treatment for other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.

Synthesemethoden

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoyl chloride with cyclopentylmagnesium bromide to form the corresponding ketone. This is followed by a reaction with 2-hydroxyethyl bromide to introduce the hydroxyethyl group. The final step involves the reaction of the resulting ketone with methylamine to form the target compound.

Wissenschaftliche Forschungsanwendungen

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been the subject of extensive research in recent years, with a number of studies demonstrating its potential as a treatment for autoimmune diseases. In preclinical studies, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has been shown to be effective in reducing inflammation in animal models of psoriasis, rheumatoid arthritis, and lupus. Clinical trials have also shown promising results, with N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide demonstrating efficacy in patients with psoriasis and ulcerative colitis.

Eigenschaften

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-14-7-3-2-6-13(14)15(19)17-12-16(21-11-10-18)8-4-5-9-16/h2-3,6-7,18H,4-5,8-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWGDVUXFLOVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.